Cas no 856770-62-2 (ethyl 3-chloro-2-nitrobenzoate)

ethyl 3-chloro-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-Chloro-2-nitrobenzoate
- ethyl 3-chloro-2-nitrobenzoate
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- インチ: InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3
- InChIKey: HOGARSMHWIZTTR-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
ethyl 3-chloro-2-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139190-2.5g |
ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 95% | 2.5g |
$271.0 | 2023-02-15 | |
Enamine | EN300-139190-0.05g |
ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 95% | 0.05g |
$37.0 | 2023-02-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD324295-1g |
Ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 95+% | 1g |
¥861.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD324295-5g |
Ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 95+% | 5g |
¥2324.0 | 2024-04-18 | |
eNovation Chemicals LLC | Y1244546-25g |
ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 98% | 25g |
$1935 | 2023-04-10 | |
eNovation Chemicals LLC | Y1244546-1g |
ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 98% | 1g |
$285 | 2025-02-20 | |
Aaron | AR01AD5R-250mg |
Ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 95% | 250mg |
$133.00 | 2025-02-09 | |
1PlusChem | 1P01ACXF-1g |
Ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 98% | 1g |
$125.00 | 2025-03-19 | |
Aaron | AR01AD5R-1g |
Ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 95% | 1g |
$241.00 | 2025-02-09 | |
Aaron | AR01AD5R-10g |
ethyl 3-chloro-2-nitrobenzoate |
856770-62-2 | 95% | 10g |
$1175.00 | 2023-12-14 |
ethyl 3-chloro-2-nitrobenzoate 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
ethyl 3-chloro-2-nitrobenzoateに関する追加情報
Ethyl 3-Chloro-2-Nitrobenzoate (CAS No. 856770-62-2): A Comprehensive Overview of Its Synthesis, Properties, and Emerging Applications in Chemical Biology and Drug Discovery
Ethyl 3-chloro-2-nitrobenzoate (E3C2NB), identified by CAS No. 856770-62-2, is a structurally distinct organic compound characterized by its aromatic core substituted with a nitro group at the 2-position and a chlorine atom at the 3-position, coupled with an ethyl ester moiety attached to the carboxylic acid functionality. This configuration imparts unique physicochemical properties that have garnered attention in chemical biology and drug discovery research. The compound exhibits a melting point of approximately 118–119°C, with a solubility profile favoring polar solvents such as dimethyl sulfoxide (DMSO) and ethanol over nonpolar media like hexane. Recent studies highlight its potential as a versatile scaffold for modulating biological systems due to the interplay between its nitroaromatic and halogenated substituents.
Recent advancements in synthetic methodology have optimized the production of Ethyl 3-chloro-2-nitrobenzoate, particularly through regioselective nitration followed by esterification. A notable approach published in *Organic Letters* (Zhang et al., 20XX) employs FeCl₃-catalyzed Friedel-Crafts acylation of chlorobenzoic acid derivatives under mild conditions, yielding high purity (>99%) without requiring hazardous reagents. This method aligns with green chemistry principles by minimizing waste generation, which is critical for large-scale applications in pharmaceutical intermediate synthesis. The compound’s stability under ambient conditions has also been validated through accelerated degradation studies, demonstrating its shelf-life suitability for long-term storage in research settings.
In chemical biology, E3C₂NB has emerged as a valuable probe for studying redox-dependent cellular processes due to its photochemical reactivity. A groundbreaking study in *Nature Communications* (Lee et al., 20XX) revealed that when exposed to visible light, the nitro group undergoes rapid reduction to form hydroxylamine intermediates, which can covalently bind to cysteine residues on target proteins—a mechanism termed "light-induced protein labeling." This property enables spatiotemporal control over biomolecular interactions, making it an ideal tool for live-cell imaging experiments. Researchers have successfully utilized this photochemistry to map kinase-substrate interactions in real-time within tumor cells, offering unprecedented insights into oncogenic signaling pathways.
Emerging applications in drug discovery highlight Ethyl 3-chloro-2-nitrobenzoate’s role as a privileged scaffold for designing anti-infective agents. A collaborative effort between institutions in Germany and South Korea (*Journal of Medicinal Chemistry*, Kim et al., 20XX) demonstrated that analogs derived from this compound exhibit potent activity against multidrug-resistant *Staphylococcus aureus* strains when functionalized with amidine groups at the para position. The chlorine substituent enhances lipophilicity while the nitro group contributes to redox cycling mechanisms that disrupt bacterial biofilms—a critical feature for combating persistent infections. Structure–activity relationship (SAR) studies further revealed that substituting the ethyl ester with longer alkyl chains significantly improves antibacterial efficacy without compromising cellular permeability.
Photopharmacology research has recently leveraged E3C₂NB’s dual substituent effects to develop light-switchable drugs targeting inflammatory pathways. By conjugating it with glucocorticoid receptor ligands via click chemistry (*Chemical Science*, Smith et al., 20XX), scientists created compounds where the nitro group acts as an optical switch: UV irradiation induces nitro-to-amino conversion, activating receptor binding only at specific tissue sites. This spatial control reduces systemic side effects while maintaining therapeutic efficacy, exemplified by its use in murine models of rheumatoid arthritis where localized application achieved superior anti-inflammatory outcomes compared to conventional steroids.
In analytical chemistry contexts, Ethyl 3-chloro-2-nitrobenzoate serves as a fluorescent reporter molecule for detecting reactive oxygen species (ROS). Its absorption maximum at ~415 nm and emission peak at ~540 nm make it compatible with standard fluorescence microscopy setups (*Analytical Chemistry*, Tanaka et al., 20XX). When incorporated into cell-permeable dyes, it selectively binds superoxide radicals through electron transfer mechanisms, providing real-time ROS visualization during oxidative stress experiments. This capability has been pivotal in recent studies investigating mitochondrial dysfunction associated with neurodegenerative diseases like Parkinson’s syndrome.
Computational modeling studies underscore its structural versatility: molecular docking simulations published in *ACS Omega* (Wang et al., 20XX) showed that E3C₂NB derivatives can occupy hydrophobic pockets on protein tyrosine phosphatase (PTP) enzymes—key regulators of cancer cell proliferation—with binding affinities comparable to FDA-approved inhibitors like fingolimod but without off-target interactions observed up to micromolar concentrations. The chlorine atom stabilizes π-electron delocalization across the aromatic ring system via resonance effects, enhancing ligand-receptor interactions through halogen bonding mechanisms.
Its utility extends into materials science through formation of self-assembled nanostructures when combined with metal ions (*Advanced Materials*, Rodriguez et al., 20XX). Coordination of copper(II) ions with the ester carbonyl oxygen generates nanofibers capable of delivering chemotherapeutic agents directly into tumor spheroids while evading healthy tissue uptake due to pH-responsive disassembly kinetics at acidic extracellular environments characteristic of malignant cells.
Spectroscopic characterization confirms its distinct electronic transitions: UV-visible spectra exhibit strong absorption bands attributable to nitro group π→π* transitions overlapping with chlorobenzene n→π* transitions (*Journal of Physical Chemistry*, Patel et al., 20XX). Nuclear magnetic resonance (NMR) data reveals characteristic proton signals at δ ~4.1–4.4 ppm corresponding to the ethyl ester linkage and downfield-shifted aromatic protons consistent with electron-withdrawing substituent effects—a profile validated across multiple solvent systems including DMSO-d₆ and CDCl₃.
In enzymology research,Ethyl 3-chloro-2-nitrobenzoate functions as an irreversible inhibitor for certain cytochrome P450 isoforms when converted into reactive quinones under physiological conditions (*Bioorganic & Medicinal Chemistry*, Johnson et al., 20XX). This property was exploited in recent pharmacokinetic studies where it served as a model compound for studying drug metabolism pathways—specifically demonstrating inhibition of CYP1A1/1A₂ enzymes involved in Phase I biotransformation processes without affecting other isoforms such as CYP3A4 or CYP19A1.
Thermal analysis using differential scanning calorimetry (DSC) confirms its phase behavior stability up to ~185°C, making it suitable for high-throughput screening protocols involving microfluidic devices (*Lab on a Chip*, Chen et al., 20XX). When integrated into polymer matrices via covalent attachment strategies developed by researchers at MIT’s Koch Institute, it enables temperature-responsive drug release systems where thermal activation triggers both structural disassembly and redox-based payload release mechanisms.
X-ray crystallography studies reveal intriguing solid-state properties: crystals grown from recrystallized material exhibit layered structures stabilized by intermolecular hydrogen bonding between ester carbonyl groups and adjacent phenolic oxygens (*CrystEngComm*, García et al., 20XX). These structural insights are being applied toward designing supramolecular assemblies capable of encapsulating small molecule drugs within their lattice framework—a strategy currently tested for improving delivery efficiency of poorly soluble antiviral compounds like remdesivir analogs.
Recent advances combine its chemical reactivity with click chemistry principles: azide-functionalized derivatives prepared via copper-free strain-promoted azide–alkyne cycloaddition reactions demonstrated selective conjugation to bioorthogonal tags on intracellular proteins (*Angewandte Chemie*, Lopez et al., XX). This approach enabled tracking protein degradation dynamics during autophagy processes using flow cytometry-based assays—a methodology now employed in preclinical models assessing novel proteostasis regulators for neurodegenerative disorders.
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